molecular formula C13H19ClN2O2 B567129 (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217707-96-4

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No. B567129
M. Wt: 270.757
InChI Key: ONODQZLASNRARN-UTONKHPSSA-N
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Description

“®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a benzyl group and an aminomethyl group attached to the pyrrolidine ring .

Scientific Research Applications

Bioactive Compounds and Antimicrobial Activity

Natural carboxylic acids, derivatives similar in structure to (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, have been studied for their biological activity, including antioxidant, antimicrobial, and cytotoxic activities. The structural differences among selected carboxylic acids, such as benzoic acid, cinnamic acid, and others, influence their bioactivity. For instance, rosmarinic acid exhibited the highest antioxidant activity, while cinnamic acid and caffeic acid showed significant antimicrobial properties. These findings suggest potential applications in developing antimicrobial and antioxidative agents (Godlewska-Żyłkiewicz et al., 2020).

Role in Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), a compound related to the pyrrolidine ring present in (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, plays a crucial role in plant defense against pathogens. Studies have shown that P5C metabolism is tightly regulated in plants, especially during pathogen infection and abiotic stress. The synthesis of P5C in mitochondria has been implicated in resistance gene-mediated and non-host resistance against invading pathogens. This suggests potential agricultural applications in enhancing plant resistance to diseases (Qamar et al., 2015).

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a core structure in (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The saturation and stereochemistry of the pyrrolidine ring contribute to the pharmacophore space exploration, stereochemistry of the molecule, and increased three-dimensional coverage, which is beneficial for discovering bioactive molecules with target selectivity. This underscores the importance of the pyrrolidine scaffold in the development of new therapeutic agents (Li Petri et al., 2021).

Surfactant Chemistry

N-alkylated pyrrolidones, structurally related to (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, exhibit significant surface-active properties. These compounds can interact synergistically with anionic surfactants, demonstrating the versatility of the pyrrolidone functional group in enhancing the performance of various surfactant structures. This has implications for industrial applications, including detergents and emulsifiers, where improved water solubility, compatibility, and solvency are desired (Login, 1995).

Future Directions

Pyrrolidine derivatives, including “®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride”, continue to be of interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their mechanisms of action, and developing safer and more effective pyrrolidine-based drugs.

properties

IUPAC Name

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONODQZLASNRARN-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662513
Record name Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

CAS RN

1217707-96-4
Record name Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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